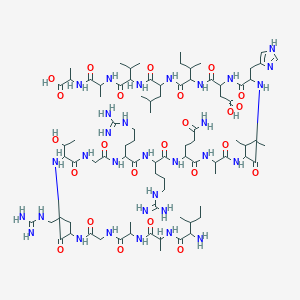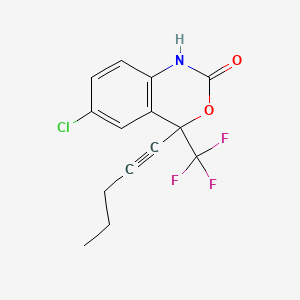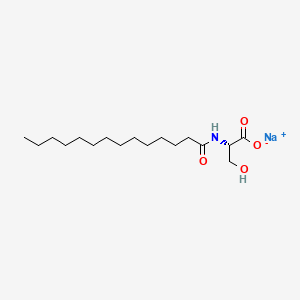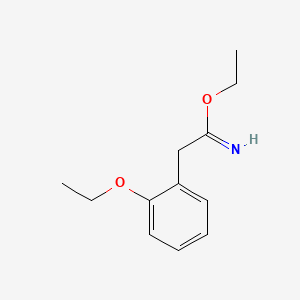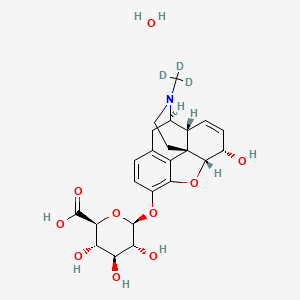
Morphine-D3-3-beta-D-glucuronide solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine-D3-3-beta-D-glucuronide is a metabolite of morphine . Morphine metabolism leads to the production of two predominant metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . This metabolism involves uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .
Synthesis Analysis
The synthesis of Morphine-D3-3-beta-D-glucuronide involves the metabolism of morphine by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the C3 or C6 position of morphine .Chemical Reactions Analysis
Morphine-D3-3-beta-D-glucuronide is produced through the metabolism of morphine, specifically through the action of uridine 5’-diphospho-glucuronosyltransferases (UGTs) which add a glucuronide moiety to the C3 or C6 position of morphine .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Morphine is extensively metabolized in the body to form various glucuronides, including morphine-3-glucuronide (M-3-G) and morphine-6-glucuronide (M-6-G), with M-6-G being a potent metabolite contributing significantly to morphine's analgesic effects. This biotransformation is facilitated by glucuronidation, a process involving glucuronosyltransferase enzymes. The potency and analgesic efficacy of M-6-G have been a subject of interest, highlighting the importance of understanding the metabolic pathways of morphine for optimizing its therapeutic use (Oguri, 2000).
Role in Pain Management
Morphine and its glucuronides, particularly M-6-G, play a crucial role in pain management. M-6-G is recognized for its strong µ-receptor agonist activity, contributing majorly to the analgesic effect observed after morphine administration. Studies have shown that M-6-G might be responsible for a significant portion of the analgesic effect, highlighting the need to consider its activity in clinical settings, especially in patients with renal insufficiency where its accumulation could affect morphine dosing and efficacy (Klimas & Mikus, 2014).
Development of Analgesics
Research into morphine glucuronides has paved the way for the development of novel analgesics with potentially safer profiles and improved pharmacokinetic properties. For instance, the exploration of M-6-G and its analogs aims to create pain medications that retain optimal analgesic effects while reducing adverse side effects associated with traditional opioids. This approach involves dynamic medicinal chemistry and an understanding of drug metabolism to enhance the bioavailability and effectiveness of these compounds (Cashman & Macdougall, 2005).
Wirkmechanismus
Target of Action
Morphine-D3-3-beta-D-glucuronide is a metabolite of morphine . Instead, it interacts with other receptors, such as glycine and/or GABA receptors .
Mode of Action
The compound’s interaction with its targets results in some action as a convulsant .
Biochemical Pathways
The binding of opioid peptides with β-D-glucose by an O-β-linkage has been shown to enhance their brain penetration via the glucose transporter GLUT-1 pathway . It is suggested that Morphine-D3-3-beta-D-glucuronide could also cross the blood-brain barrier by binding the GLUT-1 transporter .
Pharmacokinetics
It is known that morphine-d3-3-beta-d-glucuronide is a primary plasma and urinary metabolite of the opiate analgesic morphine . This suggests that it is produced in the body as morphine is metabolized, and it is excreted in urine.
Result of Action
The result of the compound’s action is primarily convulsant activity . This means it can cause seizures or convulsions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9.H2O/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30;/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30);1H2/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-;/m0./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXDFTDTRJWDOR-TYFKZZAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154824893 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

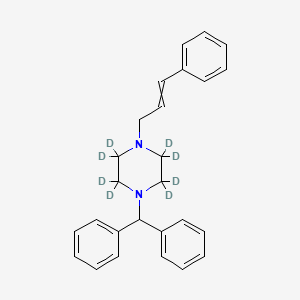
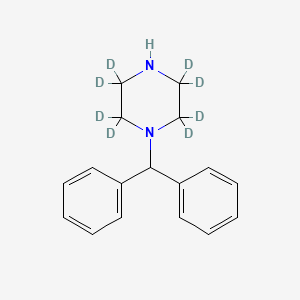

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)
